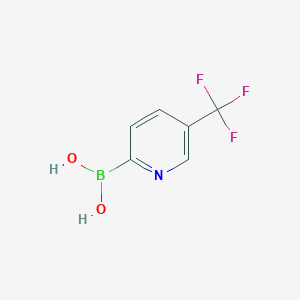

5-(Trifluoromethyl)pyridine-2-boronic acid

Descripción general

Descripción

5-(Trifluoromethyl)pyridine-2-boronic acid is a chemical compound with the molecular formula C6H5BF3NO2. It is an important intermediate used in various fields such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . The presence of the trifluoromethyl group and the boronic acid moiety makes it a valuable reagent in organic chemistry, particularly in cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing pyridinylboronic acids and esters, including:

Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms in pyridine derivatives with metal atoms, followed by borylation using trialkylborates.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses metal-hydrogen exchange followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.

[4+2] Cycloaddition: This method involves cycloaddition reactions to form the desired boronic acid derivatives.

Industrial Production Methods

Industrial production methods for 5-(Trifluoromethyl)pyridine-2-boronic acid typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Trifluoromethyl)pyridine-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Trialkylborates: Used in borylation reactions.

Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(Trifluoromethyl)pyridine-2-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in:

- Suzuki-Miyaura Coupling: This reaction is widely utilized for forming carbon-carbon bonds. The boronic acid can react with aryl halides in the presence of palladium catalysts to yield biaryl compounds .

- Substitution Reactions: The trifluoromethyl group can participate in various substitution reactions, producing a range of trifluoromethyl-substituted derivatives.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides | Biaryl compounds |

| Oxidation/Reduction | Undergoes oxidation and reduction reactions | Various derivatives |

| Substitution | Participates in substitution reactions | Trifluoromethyl-substituted products |

Agrochemicals

In the field of agrochemicals, this compound is utilized in developing crop protection products. Its unique trifluoromethyl group enhances the biological activity of agrochemical agents, making them more effective against pests and diseases .

Pharmaceuticals

This compound plays a vital role as an intermediate in the synthesis of various pharmaceutical compounds. The incorporation of the trifluoromethyl group often leads to enhanced potency and selectivity of drug candidates. For instance, it has been used to synthesize novel pharmacophores that exhibit improved activity profiles .

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the successful use of this compound in synthesizing anticancer agents through cross-coupling reactions. These agents have shown promising results in preclinical trials, highlighting the compound's potential in drug discovery .

Dyestuffs

In the production of dyes and pigments, this compound contributes to creating vibrant colors with enhanced stability. Its application in this area underscores its versatility beyond traditional chemical synthesis.

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethyl)pyridine-2-boronic acid in chemical reactions involves the formation of boronate esters, which can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The trifluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)pyridine-5-boronic acid: Similar structure but with the trifluoromethyl group at a different position.

5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.

Uniqueness

5-(Trifluoromethyl)pyridine-2-boronic acid is unique due to its combination of the trifluoromethyl group and boronic acid moiety, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in cross-coupling reactions and other chemical transformations .

Actividad Biológica

5-(Trifluoromethyl)pyridine-2-boronic acid (TFMPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of TFMPBA, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

TFMPBA has the molecular formula C6H5BF3NO2 and features a pyridine ring substituted with a trifluoromethyl group and a boronic acid moiety. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Table 1: Chemical Properties of TFMPBA

| Property | Value |

|---|---|

| Molecular Weight | 183.92 g/mol |

| Melting Point | 132-134 °C |

| Solubility | Soluble in DMSO |

| pKa | 8.7 |

Mechanisms of Biological Activity

TFMPBA exhibits various biological activities primarily through its ability to interact with specific enzymes and proteins:

- Inhibition of Proteases : Boronic acids, including TFMPBA, are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This mechanism is particularly relevant in the context of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, where boronic acids have been explored as potential inhibitors.

- Antibacterial Properties : Studies have shown that TFMPBA can inhibit bacterial fatty acid synthase (FAS), an essential enzyme for bacterial cell wall synthesis. This inhibition can lead to reduced viability of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

- Targeting Cancer Cells : The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of cellular signaling pathways associated with cell survival and death .

Structure-Activity Relationship (SAR)

The SAR studies of TFMPBA have focused on modifications to the pyridine ring and boronic acid group to enhance biological activity. Key findings include:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group significantly enhances the compound's potency against various biological targets due to increased lipophilicity and electronic effects.

- Pyridine Nitrogen Positioning : The positioning of nitrogen within the pyridine ring is crucial for maintaining inhibitory activity against FAS, as demonstrated by various analogs where modifications resulted in decreased potency .

Table 2: SAR Findings for TFMPBA Derivatives

| Compound | Modification | IC50 (µM) | Activity Description |

|---|---|---|---|

| TFMPBA | Baseline compound | 0.5 | Inhibits FAS |

| 4-CF3 Analog | CF3 at position 4 | 1.2 | Reduced activity |

| Pyridine-Nitrogen Mod. | Nitrogen removed | >10 | Loss of activity |

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study, boronic acids including TFMPBA were screened for their ability to inhibit the Mpro protease of SARS-CoV-2. The results indicated that TFMPBA exhibited moderate inhibitory activity, achieving approximately 23% inhibition at a concentration of 20 µM. This selectivity suggests potential as a therapeutic agent against COVID-19 .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of TFMPBA against Bacillus subtilis and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth, supporting its potential application as an antibiotic agent targeting bacterial FAS .

Propiedades

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHRRKVXTZBZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590542 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162257-58-0 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.